Bromodichloroacetic acid

Environmental fate Water treatment Zero-valent iron

Bromodichloroacetic acid (BDCAA) is an essential analytical standard for EPA Methods 552.1-552.3 and UCMR HAA9 compliance monitoring of unregulated haloacetic acids in drinking water. Its unique toxicological profile—2.8× higher cancer potency than BCAA, BMDL₁₀ 2.83 mg/kg/day—and distinct chromatographic behavior make generic substitution analytically invalid for calibration and risk assessment. Researchers requiring pure BDCAA for Fe⁰ degradation kinetics, PBPK model parameterization, or HAA9 quantification must use compound-specific certified reference materials to ensure accuracy and regulatory defensibility. Bulk pricing available.

Molecular Formula C2HBrCl2O2
Molecular Weight 207.83 g/mol
CAS No. 71133-14-7
Cat. No. B165882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodichloroacetic acid
CAS71133-14-7
Synonymsomodichloroacetate
bromodichloroacetic acid
Molecular FormulaC2HBrCl2O2
Molecular Weight207.83 g/mol
Structural Identifiers
SMILESC(=O)(C(Cl)(Cl)Br)O
InChIInChI=1S/C2HBrCl2O2/c3-2(4,5)1(6)7/h(H,6,7)
InChIKeyXSWVFEQKZFUULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 4.9X10+3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Bromodichloroacetic Acid (CAS 71133-14-7): Analytical Reference Standard for Haloacetic Acid Detection and Toxicological Research


Bromodichloroacetic acid (BDCAA, CAS 71133-14-7) is a mixed chloro/bromo trihalogenated acetic acid belonging to the haloacetic acid (HAA) class of disinfection by-products (DBPs) formed during the chlorination of bromide-containing source waters [1]. With molecular formula C₂HBrCl₂O₂ and molecular weight 207.84 g/mol, this compound is commercially available as an analytical reference standard (neat material and certified reference material solutions) for the quantification of HAAs in environmental water samples via GC, HPLC, GC-MS, and LC-MS methods . BDCAA is one of the HAA9 unregulated contaminants monitored under the U.S. EPA Unregulated Contaminant Monitoring Rule (UCMR) and is listed in the 15th Report on Carcinogens as a substance with sufficient animal cancer data [2].

Why Generic Substitution Fails for Bromodichloroacetic Acid in Environmental Monitoring and Toxicological Assessment


Haloacetic acids exhibit substantial compound-to-compound variation in carcinogenic potency, metabolic clearance rates, environmental persistence, and chromatographic behavior, making generic substitution scientifically invalid for both analytical calibration and risk assessment applications [1]. BDCAA differs from its closest structural analogs—including bromochloroacetic acid (BCAA), chlorodibromoacetic acid (CDBAA), and tribromoacetic acid (TBAA)—by more than 5-fold in Fe⁰ reductive degradation kinetics and nearly 3-fold in benchmark dose-based cancer potency estimates [2]. In mammalian cell assays, BDCAA ranks intermediate in cytotoxicity among 12 HAAs tested, while exhibiting no detectable genotoxicity—a profile that contrasts sharply with bromoacetic acid (high cytotoxicity and genotoxicity) and trichloroacetic acid (low cytotoxicity, no genotoxicity) [3]. These quantitative differences in toxicological endpoints and environmental fate parameters necessitate compound-specific analytical standards and preclude the use of surrogate HAAs for calibration or toxicological inference [4].

Bromodichloroacetic Acid: Quantified Differentiation Evidence Against Haloacetic Acid Analogs


Fe⁰ Reductive Degradation Rate: BDCAA Exhibits 7.4-Fold Faster Kinetics Than CDBAA and 133-Fold Faster Than TCAA

In batch experiments with elemental iron (Fe⁰), BDCAA degrades with a pseudo-first-order rate constant of 10.6 ± 3.1 h⁻¹, which is approximately 7.4-fold faster than chlorodibromoacetic acid (CDBAA, 1.43 ± 0.32 h⁻¹) and 133-fold faster than trichloroacetic acid (TCAA, 0.08 ± 0.02 h⁻¹) under identical conditions [1]. The degradation proceeds via sequential hydrogenolysis with preferential removal of bromine over chlorine, establishing BDCAA as the most rapidly degraded trihaloacetic acid among those tested.

Environmental fate Water treatment Zero-valent iron Reductive dehalogenation

Carcinogenic Potency Benchmark Dose: BDCAA Requires 2.8× Higher Dose Than BCAA to Produce Equivalent Tumor Response

Benchmark dose (BMD) analysis from rodent cancer bioassays reveals that BDCAA has a BMD (5% excess liver tumor risk) of 2.8 mg/kg-day (95% CI: 1.6–9.1), compared to 1.0 mg/kg-day (95% CI: 0.7–1.6) for bromochloroacetic acid (BCAA) [1]. At the 10% excess risk level, BDCAA BMD is 5.7 mg/kg-day (95% CI: 3.2–18.7) versus BCAA's 2.0 mg/kg-day (95% CI: 1.3–3.2). Correspondingly, the human-equivalent cancer slope factor for BDCAA (0.185 (mg/kg-day)⁻¹ at 5% BMR) is lower than BCAA's (0.463 (mg/kg-day)⁻¹), indicating lower estimated carcinogenic potency per unit dose.

Carcinogenicity Risk assessment Benchmark dose modeling Toxicology

Intestinal Barrier Disruption: BDCAA Exhibits Intermediate Enterotoxicity Equal to CDBAA and TBAA, Exceeding Dichloroacetic Acid

In a 2025 study using Caenorhabditis elegans to assess intestinal barrier disruption among 10 HAAs, BDCAA caused significant increase in intestinal permeability, with enterotoxicity rank order established as: trichloroacetic acid > bromodichloroacetic acid = dibromochloroacetic acid = tribromoacetic acid > dichloroacetic acid [1]. BDCAA exposure suppressed expression of both tight junction (zoo-1) and xenobiotic-metabolizing (ges-1) genes. Notably, five HAAs (chloroacetic acid, bromoacetic acid, iodoacetic acid, dibromoacetic acid, bromochloroacetic acid) did not produce significant intestinal barrier disruption under the same assay conditions, establishing BDCAA as among the more enterotoxic HAAs within this class.

Enterotoxicity Intestinal permeability C. elegans model Toxicology

Hepatic Microsomal Metabolic Clearance: BDCAA Exhibits Slowest Metabolism Among Trihalogenated Acetic Acids

In comparative metabolism studies using rat, mouse, and human liver microsomes, the intrinsic metabolic clearance of trihalogenated acetic acids via reductive debromination follows the rank order: TBAA > CDBAA >> BDCAA [1]. BDCAA exhibits the slowest metabolic turnover among the three tri-HAAs tested. Metabolism proceeds under nitrogen atmosphere (highest activity) >> 2% oxygen > atmospheric headspace, with Vmax for tri-HAA loss being 4-5 times higher under nitrogen than atmospheric conditions. CYP 2E1 and CYP 3A4 were identified as partially responsible for CDBAA metabolism, though isoform specificity for BDCAA may differ due to interspecies variation.

Metabolism Liver microsomes Cytochrome P450 Reductive debromination

Japanese Drinking Water Safety Assessment: BDCAA Virtually Safe Dose Established at 2.83 × 10⁻⁴ mg/kg/day

A 2021 hazard assessment conducted for the Japanese Ministry of Health, Labour and Welfare derived a BMDL₁₀ of 2.83 mg/kg/day for BDCAA based on male rat malignant mesothelioma incidence in all organs from 2-year drinking water studies [1]. Because BDCAA is considered a genotoxic carcinogen, the Virtually Safe Dose (VSD) at the 10⁻⁵ excess lifetime cancer risk level was calculated as 2.83 × 10⁻⁴ mg/kg/day. This represents a compound-specific health-based guidance value distinct from the class-based HAA5 regulatory limit of 60 μg/L applied in the United States.

Risk assessment Drinking water safety Genotoxic carcinogen Regulatory toxicology

Priority Application Scenarios for Bromodichloroacetic Acid Based on Quantitative Differentiation Evidence


Analytical Reference Standard for HAA9 Quantification in Environmental Water Monitoring

BDCAA is an essential component of HAA9 analytical standard mixes used in U.S. EPA Methods 552.1, 552.2, 552.3, and 557 for quantification of unregulated haloacetic acids in drinking water, groundwater, and wastewater [1]. As one of the four bromine-containing HAAs monitored under the UCMR, BDCAA must be individually quantified—surrogate calibration using BCAA or other HAAs is analytically invalid due to differences in derivatization efficiency, chromatographic retention time, and mass spectral response. Certified reference materials containing BDCAA at 40-100 μg/mL (or neat analytical standard) are required for accurate method calibration and proficiency testing.

Carcinogenicity Risk Assessment and Regulatory Toxicology Studies

The 2.8× differential in benchmark dose-based cancer potency between BDCAA and BCAA, combined with BDCAA's genotoxic carcinogen classification and established BMDL₁₀ of 2.83 mg/kg/day [2], makes this compound a priority for compound-specific risk assessment studies. Researchers conducting comparative DBP toxicology or developing health-based guidance values for unregulated HAAs require pure BDCAA to generate toxicokinetic, genotoxicity, and chronic exposure data that cannot be extrapolated from regulated HAA5 compounds.

Environmental Fate and Water Treatment Process Optimization

BDCAA's 7.4-fold faster Fe⁰ reductive degradation rate compared to CDBAA and 133-fold faster rate compared to TCAA [3] has direct implications for designing zero-valent iron-based remediation systems and modeling HAA fate in cast iron distribution systems. Water utilities and environmental engineers evaluating Fe⁰ permeable reactive barriers or corrosion-mediated HAA attenuation require BDCAA as an analytical standard to validate treatment performance and calibrate fate-and-transport models for mixed bromochloro HAAs.

Metabolism and Toxicokinetic Studies of Brominated Disinfection By-Products

The substantially slower hepatic microsomal metabolism of BDCAA compared to CDBAA and TBAA [4] establishes this compound as a critical substrate for investigating structure-activity relationships in HAA reductive debromination. Studies requiring PBPK model parameterization, CYP isoform specificity determination, or comparative toxicokinetic profiling across tri-HAAs depend on authenticated BDCAA reference material to generate reproducible, compound-specific metabolic data.

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